N-(3-cyanothiophen-2-yl)-4-(piperidine-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c18-12-14-8-11-24-17(14)19-16(21)13-4-6-15(7-5-13)25(22,23)20-9-2-1-3-10-20/h4-8,11H,1-3,9-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANARCUMBPVHAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction involving a ketone and ammonia or an amine.
Sulfonylation: The piperidine ring is then sulfonylated using a sulfonyl chloride reagent.
Formation of the Benzamide Moiety: The final step involves the coupling of the sulfonylated piperidine derivative with a benzoyl chloride to form the benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Anticancer Activity
Several studies have indicated that N-(3-cyanothiophen-2-yl)-4-(piperidine-1-sulfonyl)benzamide exhibits significant anticancer properties.
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study : A recent study evaluated its effects on human breast cancer cells (MCF-7), revealing an IC50 value of 15 µM, indicating potent cytotoxicity after 48 hours of treatment .
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects, making it relevant for conditions characterized by chronic inflammation.
- Mechanism of Action : this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.
- Case Study : In vitro studies showed that treatment with this compound reduced TNF-alpha levels by approximately 50% compared to controls .
Enzyme Inhibition
This compound has been investigated for its potential to inhibit various enzymes involved in disease processes.
- Histone Deacetylase Inhibition : this compound has been identified as an effective inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases .
Data Tables
The following table summarizes the biological activities and effects of this compound based on recent studies:
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
| Enzyme Inhibition | Histone Deacetylases | Significant inhibition observed | 2007 |
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, leading to inhibition. Additionally, the cyano group can participate in hydrogen bonding or electrostatic interactions with the target protein.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Analysis
- Sulfonamide Group Variations: Piperidine-sulfonyl (main compound, 2D216, ): Provides a basic nitrogen, enhancing solubility and enabling ionic interactions with targets.
- Heterocyclic Moieties: Thiophene vs. Fused Ring Systems (cyclopenta[b]thiophene , thieno[3,4-c]pyrazol ): Increased rigidity may improve binding but reduce conformational flexibility.
- Functional Groups: Cyano Group (main compound, ): Electron-withdrawing effect stabilizes the thiophene ring and may enhance binding to electron-rich pockets.
Research Findings and Implications
Potency: The main compound’s combination of piperidine-sulfonyl and cyano-thiophene may outperform analogs like Compound 50 in target affinity, as suggested by the structural advantages of piperidine over dimethylamine .
Selectivity : Bromine-substituted analogs () may exhibit higher selectivity for halogen-bond-prone targets but face bioavailability challenges.
Synthetic Accessibility : The main compound’s synthesis is likely more straightforward than fused-ring systems (e.g., ), which require complex cyclization steps.
Biological Activity
N-(3-cyanothiophen-2-yl)-4-(piperidine-1-sulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating pain pathways and exhibiting anti-inflammatory properties. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a cyano group, a piperidine moiety linked through a sulfonyl group to a benzamide. Its structure can be represented as follows:
This unique structure is integral to its biological activity, particularly in targeting specific receptors involved in pain modulation.
Research indicates that this compound acts primarily on the P2X3 and P2X2/3 receptors. These receptors are ion channels that play significant roles in nociception (the sensory perception of pain). The compound has been shown to inhibit the activation of these receptors, leading to a reduction in pain signaling pathways.
Case Study: Pain Modulation
In a study involving the administration of this compound at a dose of 60 mg/kg, it was observed that there was a 39% reversal of thermal hyperalgesia when assessed one hour post-dose after inducing inflammation via complete Freund's adjuvant (CFA) injection. This suggests significant analgesic properties attributed to its action on the P2X receptors .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Synthesis and Evaluation
The synthesis of this compound involves multi-step chemical reactions, typically starting from commercially available precursors. The evaluation of its biological activity often involves both in vitro and in vivo studies to ascertain its efficacy and safety profile.
Table 1: Synthesis Pathway Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Thiophene derivative + cyanide | Formation of 3-cyanothiophene |
| 2 | Reaction with piperidine sulfonamide | Formation of target compound |
| 3 | Purification (e.g., recrystallization) | Pure this compound |
Research Findings and Future Directions
Recent studies have indicated that modifications to the structure of similar compounds can enhance their biological activity. For instance, derivatives of piperazine have shown varied antiviral and antibacterial properties, suggesting that further exploration into structural analogs could yield compounds with improved efficacy against a broader range of biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
